Product packaging for 3-(2-Fluorophenyl)cyclobutan-1-ol(Cat. No.:CAS No. 1807901-60-5)

3-(2-Fluorophenyl)cyclobutan-1-ol

Cat. No.: B1453629
CAS No.: 1807901-60-5
M. Wt: 166.19 g/mol
InChI Key: VHXUJYIIQIRAEB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO B1453629 3-(2-Fluorophenyl)cyclobutan-1-ol CAS No. 1807901-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXUJYIIQIRAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807901-60-5
Record name (1s,3s)-3-(2-fluorophenyl)cyclobutanol
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Elucidation of Reaction Mechanisms in Transformations Involving 3 2 Fluorophenyl Cyclobutan 1 Ol Analogues

Mechanistic Pathways of Ring-Opening and Rearrangement in Cyclobutanols

The strained cyclobutane (B1203170) ring in 3-(2-fluorophenyl)cyclobutan-1-ol analogues is prone to cleavage and rearrangement under various conditions. These transformations often lead to the formation of more stable carbocyclic or heterocyclic systems.

The generation of a carbocation adjacent to the cyclobutane ring, often initiated by the protonation of the hydroxyl group followed by the loss of water, can trigger a cascade of rearrangements. In systems analogous to this compound, the stability of the resulting carbocation and the migratory aptitude of the adjacent groups are key determinants of the reaction pathway.

One common rearrangement is the Wagner-Meerwein rearrangement , which involves the migration of a carbon-carbon bond to an adjacent carbocationic center. In the context of cyclobutanol (B46151) derivatives, this can lead to ring expansion or contraction. For instance, the treatment of a 1-arylcyclobutanol with acid can lead to the formation of a cyclopropyl (B3062369) ketone through a 1,2-aryl shift.

Another significant pathway is the semipinacol rearrangement , which occurs in β-hydroxy-substituted carbocations. For cyclobutanol systems, this typically involves the migration of one of the cyclobutane ring carbons, leading to a ring-expanded ketone. The presence of the 2-fluorophenyl group can influence the regioselectivity of this rearrangement due to its electronic properties.

The table below summarizes key aspects of these carbocationic rearrangements.

RearrangementTriggering SpeciesKey IntermediatePotential ProductsInfluence of 2-Fluorophenyl Group
Wagner-MeerweinCarbocationRearranged CarbocationRing-expanded or contracted productsElectronic effects can influence migratory aptitude of the aryl group.
Semipinacolβ-Hydroxy CarbocationOxonium Ion/CarbocationRing-expanded ketonesInductive effect can impact the stability of intermediates and transition states.

Transition metal catalysts, particularly palladium, are effective in promoting the cleavage of the C-C bonds in cyclobutanol systems. A notable example is the palladium-catalyzed retro-cyclization , which involves the oxidative addition of a C-C bond to a low-valent palladium species.

For a substrate like a 3-(2-fluorophenyl)cyclobutanol analogue, the reaction would likely proceed through the formation of a palladium(II) cyclobutoxide intermediate. This intermediate can then undergo β-carbon elimination to cleave a C-C bond of the cyclobutane ring, forming a palladacyclopentanone. Subsequent reductive elimination can then yield various products, depending on the reaction conditions and the other substituents present.

These metal-catalyzed pathways are often highly chemoselective and can be rendered enantioselective through the use of chiral ligands.

Beyond the carbocationic rearrangements mentioned earlier, other methods can induce ring expansion and contraction in cyclobutanol derivatives. For example, treatment of cyclobutanones, which can be derived from the oxidation of cyclobutanols, with diazomethane (B1218177) can lead to ring expansion to form cyclopentanones.

Conversely, ring contraction can be achieved through various photochemical or thermal rearrangements. While less common for cyclobutanols themselves, their derivatives can undergo such transformations. The specific substitution pattern on the cyclobutane ring and the attached phenyl group plays a critical role in directing the outcome of these reactions.

Nucleophilic Substitution Reactions at Cyclobutane Centers (e.g., SN1, SN2 mechanisms)

Nucleophilic substitution at the carbon bearing the hydroxyl group in this compound analogues can proceed through either SN1 or SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions and the stereochemistry of the substrate.

The SN1 reaction would involve the formation of a cyclobutyl carbocation. However, such carbocations are generally unstable due to increased ring strain and are prone to rearrangement, as discussed previously. Therefore, a pure SN1 mechanism is often disfavored unless the carbocation is stabilized by other structural features.

The SN2 reaction at a cyclobutane center is also challenging due to the steric hindrance associated with the back-side attack required for this mechanism. The rigid structure of the cyclobutane ring can impede the approach of the nucleophile. Despite these challenges, SN2 reactions can occur, particularly with good leaving groups and strong nucleophiles. The stereochemical outcome of an SN2 reaction is inversion of configuration at the reaction center.

The presence of the 2-fluorophenyl group can exert both steric and electronic effects that influence the rates and outcomes of these substitution reactions.

Pericyclic and Radical Reaction Mechanisms Affecting Cyclobutane Stability and Reactivity

Pericyclic reactions, which proceed through a cyclic transition state, can also play a role in the chemistry of cyclobutane derivatives. For instance, thermal or photochemical [2+2] cycloadditions are key reactions for the formation of cyclobutane rings, and the reverse reaction, a retro-[2+2] cycloaddition , can lead to their cleavage. The stability of the resulting alkenes will often drive this process.

Radical reactions can also affect the cyclobutane ring. The abstraction of a hydrogen atom from the cyclobutane ring can generate a cyclobutyl radical. This radical can then undergo various reactions, including ring-opening to form a more stable acyclic radical. The stability of the cyclobutane ring in radical reactions is influenced by the substituents present.

Solvent Effects on Reaction Pathways and Outcomes

The choice of solvent can have a profound impact on the reaction pathways of this compound analogues.

In reactions that proceed through ionic intermediates, such as carbocationic rearrangements, polar protic solvents (e.g., water, alcohols) can stabilize the charged species and facilitate the reaction. Conversely, polar aprotic solvents (e.g., DMSO, DMF) are better suited for promoting SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion more reactive.

Nonpolar solvents (e.g., hexane, toluene) are often used for radical reactions, as they are less likely to interfere with the radical intermediates. The table below provides a general overview of solvent effects on different reaction types relevant to cyclobutanol chemistry.

Solvent TypeExamplesEffect on Carbocationic RearrangementsEffect on SN2 ReactionsEffect on Radical Reactions
Polar ProticWater, Methanol, EthanolStabilizes carbocations and transition states, promoting rearrangement.Can solvate both the nucleophile and the leaving group, potentially slowing the reaction.Generally not preferred.
Polar AproticDMSO, DMF, AcetonitrileCan solvate cations, but less effective at stabilizing carbocations than protic solvents.Excellent for SN2 reactions as they solvate the counter-ion of the nucleophile, increasing its reactivity.Can sometimes be used, but may have side reactions.
NonpolarHexane, Toluene, BenzeneDisfavors the formation of charged intermediates.Generally poor solvents for SN2 reactions involving charged nucleophiles.Often the solvents of choice as they do not interfere with radical intermediates.

Computational and Theoretical Investigations of 3 2 Fluorophenyl Cyclobutan 1 Ol

Quantum Chemical Studies of Molecular Geometry and Electronic Structure (e.g., DFT, B3LYP methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. nih.goveurasianjournals.com The B3LYP hybrid functional is a widely used method that balances computational cost with accuracy for organic molecules. eurasianjournals.comresearchgate.net For a molecule like 3-(2-Fluorophenyl)cyclobutan-1-ol, DFT calculations with a suitable basis set, such as 6-31G* or larger, would be employed to find the lowest energy (most stable) geometry of the molecule. nih.gov

These calculations would provide key parameters, including:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

A computational study on the related compound, 3-(2-fluorophenyl)cyclobutan-1-one (B1443266), utilized DFT calculations with the B3LYP/6-311+G(d,p) basis set to compare optimized geometries with crystallographic data, quantifying the strain energy. Similar calculations for this compound would be expected to yield valuable information on its geometry and electronic nature.

Conformational Analysis of Substituted Cyclobutane (B1203170) Rings (e.g., puckering, axial-equatorial equilibria)

The cyclobutane ring is not planar but exists in a "puckered" or "butterfly" conformation to relieve torsional strain. mdpi.com This puckering is a dynamic process, and the ring can invert between different puckered conformations. The presence of substituents on the ring influences the preferred conformation.

For this compound, two main stereoisomers exist: cis and trans, depending on the relative orientation of the hydroxyl and 2-fluorophenyl groups. Within each of these, the substituents can occupy either axial-like or equatorial-like positions on the puckered ring. The interplay of steric and electronic effects determines the most stable conformation.

Computational conformational analysis would involve:

Identifying all possible conformers: This includes different ring puckering states and the orientation of the substituents.

Calculating the relative energies of these conformers: This allows for the determination of the global minimum energy conformer and the energy differences between other conformers.

Determining the energy barriers for interconversion: This provides insight into the flexibility of the molecule.

For substituted cyclohexanes, the energetic cost of placing a group in an axial position (the "A-value") is well-studied and arises from 1,3-diaxial interactions. koreascience.kr While less data is available for cyclobutanes, similar principles apply. The bulky 2-fluorophenyl group would be expected to have a strong preference for an equatorial-like position to minimize steric hindrance. The smaller hydroxyl group would also likely favor an equatorial position, but the energetic preference might be less pronounced.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.comlibretexts.org This involves identifying the structures of transition states, which are the highest energy points along the reaction coordinate, and any intermediate species. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as:

Oxidation to the corresponding ketone: A study on 3-(2-fluorophenyl)cyclobutan-1-one mentions its synthesis via the oxidation of the alcohol. Computational modeling could detail the mechanism of this oxidation with reagents like pyridinium (B92312) chlorochromate (PCC).

Substitution or elimination reactions of the hydroxyl group: The mechanism of these reactions, including whether they proceed through carbocation intermediates, can be investigated.

Reactions involving the cyclobutane ring: Ring-opening or rearrangement reactions can be modeled to understand the conditions under which they might occur.

DFT calculations are commonly used to locate the geometries of reactants, products, transition states, and intermediates, and to calculate their relative energies. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would involve:

Calculating the energies and visualizing the shapes of the HOMO and LUMO: This would reveal the regions of the molecule that are most reactive.

Determining the HOMO-LUMO energy gap: A smaller gap generally indicates higher reactivity. researchgate.net

The distribution of the HOMO and LUMO would be influenced by the different functional groups. The electron-rich phenyl ring and the oxygen of the hydroxyl group would likely contribute significantly to the HOMO, while the LUMO might be more distributed over the aromatic ring and the C-O bond. FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structures and electronic properties. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental spectra, can help in assigning the signals and confirming the stereochemistry of the molecule. The presence of the fluorine atom would also allow for ¹⁹F NMR spectroscopy, and its chemical shift is also predictable computationally.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks observed in infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds.

For a novel or uncharacterized compound like this compound, the comparison between calculated and experimental spectra would be a crucial step in confirming its structure.

Advanced Spectroscopic Characterization Methodologies for 3 2 Fluorophenyl Cyclobutan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of 3-(2-Fluorophenyl)cyclobutan-1-ol in solution. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into through-bond and through-space connectivities, which are crucial for determining the compound's constitution and stereochemistry.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each nucleus within the molecule.

Chemical Shifts: The position of a signal (chemical shift, δ) in an NMR spectrum is indicative of the electronic environment of the nucleus. oregonstate.edu In this compound, the protons and carbons of the cyclobutane (B1203170) ring and the fluorophenyl group will resonate in distinct regions of the spectrum.

¹H NMR: Protons on the cyclobutane ring are expected to appear in the aliphatic region (typically 1.5-3.0 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will be shifted downfield (further to the left in the spectrum) due to the electronegativity of the oxygen atom, likely appearing in the 3.5-4.5 ppm range. libretexts.orgopenstax.org Aromatic protons of the 2-fluorophenyl group will resonate in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org The presence of the fluorine substituent will influence the precise chemical shifts of the adjacent aromatic protons.

¹³C NMR: The carbon atoms of the cyclobutane ring will resonate in the upfield region of the ¹³C NMR spectrum. libretexts.org The carbon attached to the hydroxyl group (C-OH) will be significantly deshielded and appear further downfield compared to the other cyclobutane carbons. libretexts.org The carbons of the aromatic ring will appear in the 110-160 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclobutane CH₂1.5 - 3.020 - 40
Cyclobutane CH (phenyl-bearing)2.5 - 3.540 - 50
Cyclobutane CH-OH3.5 - 4.565 - 75
Aromatic CH6.5 - 8.0110 - 140
Aromatic C-F-155 - 165 (doublet)
Aromatic C (ipso)-130 - 145

Coupling Constants: Spin-spin coupling between adjacent nuclei provides valuable information about the connectivity and dihedral angles between bonds.

¹H-¹H Coupling: The coupling constants (J-values) between protons on the cyclobutane ring can help determine their relative stereochemistry (cis or trans). The magnitude of the three-bond coupling constant (³J) is related to the dihedral angle between the protons, as described by the Karplus equation. rubingroup.org

¹³C-¹H Coupling: One-bond ¹³C-¹H coupling constants (¹JCH) are related to the hybridization of the carbon atom. netlify.app

¹³C-¹⁹F Coupling: The fluorine atom will couple with nearby carbon atoms, providing characteristic splitting patterns. The magnitude of these coupling constants (¹JCF, ²JCF, ³JCF) can be used to confirm the position of the fluorine substituent on the aromatic ring. researchgate.net For instance, trifluoromethylbenzene exhibits ¹JCF of approximately 272 Hz, ²JCF of around 32 Hz, and ³JCF of about 3.7 Hz. researchgate.net

Substituent Effects: The electronic nature of substituents on the aromatic ring or modifications to the cyclobutane ring will influence the chemical shifts of nearby protons and carbons. nih.gov Electron-withdrawing groups will generally cause downfield shifts, while electron-donating groups will cause upfield shifts. rsc.org These effects are transmitted through both the sigma and pi electronic frameworks of the molecule. rsc.org

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

2D NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the ¹H-¹H spin systems within the molecule. acdlabs.com Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, helping to trace the connectivity of the cyclobutane ring protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. columbia.edu This is a highly sensitive technique that allows for the straightforward assignment of carbon signals based on the already assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for piecing together the entire molecular structure by connecting different spin systems. For example, it can show correlations from the cyclobutane protons to the aromatic carbons, confirming the attachment of the fluorophenyl ring to the cyclobutane moiety.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. acdlabs.comlibretexts.org This is the primary NMR method for determining the stereochemistry of the molecule. libretexts.org For example, a NOESY cross-peak between a proton on the cyclobutane ring and a proton on the aromatic ring would indicate that they are on the same side of the molecule, helping to define the relative configuration of the substituents on the cyclobutane ring. NOE signals are typically observed for nuclei that are less than 5 Å apart. acdlabs.com

Conformational Dynamics Probed by NMR

NMR spectroscopy can also provide insights into the dynamic processes of molecules, such as ring puckering in the cyclobutane moiety and rotation around single bonds. copernicus.org Variable temperature NMR studies can reveal information about the energy barriers between different conformations. copernicus.org If the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. copernicus.org The conformation of the molecule is also dependent on the solvent environment. nih.gov In some cases, the presence of intramolecular hydrogen bonds can be inferred from NMR data, which can significantly influence the preferred conformation. copernicus.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. uhcl.edu It is a valuable tool for identifying the functional groups present in this compound.

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. pressbooks.pub

C-H Stretch: Absorptions due to C-H stretching in the aromatic ring typically appear just above 3000 cm⁻¹, while those for the saturated cyclobutane ring appear just below 3000 cm⁻¹.

C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band for the C-O stretching vibration of the alcohol is expected in the 1050-1260 cm⁻¹ range. pressbooks.pub

C-F Stretch: The C-F stretching vibration will give rise to a strong absorption in the 1000-1400 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, arising from various bending and skeletal vibrations of the cyclobutane ring. docbrown.info Studies on substituted cyclobutanes have identified characteristic absorption regions that can help confirm the presence of the cyclobutane ring system. dtic.mil

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
AlcoholO-H Stretch (H-bonded)3200 - 3500Broad, Strong
AromaticC-H Stretch3010 - 3100Medium
CyclobutaneC-H Stretch2850 - 2960Medium-Strong
AromaticC=C Stretch1450 - 1600Medium
AlcoholC-O Stretch1050 - 1260Strong
Aryl FluorideC-F Stretch1000 - 1400Strong

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₁₀H₁₁FO), the expected molecular weight is approximately 166.19 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For this compound, some expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), which would result in a peak at m/z [M-18]⁺. libretexts.orgsavemyexams.com

Cleavage of the Cyclobutane Ring: The cyclobutane ring can fragment in various ways. A characteristic loss for cyclobutanol (B46151) is the elimination of ethene (C₂H₄, 28 Da). researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org

Loss of the Fluorophenyl Group: Fragmentation could involve the loss of the fluorophenyl radical or related species.

Aromatic Fragmentation: The fluorophenyl ring itself can undergo characteristic fragmentation. In some cases, halogenated phenyl compounds show a distinct loss of the halogen atom. nih.gov

The analysis of these fragmentation patterns helps to confirm the presence of the different structural motifs within the molecule.

Advanced Spectroscopic Pre-treatments and Derivative Spectroscopy

In some cases, advanced data processing techniques can be applied to spectroscopic data to enhance resolution and extract more detailed information.

Spectroscopic Pre-treatments: This can involve mathematical manipulations of the raw data, such as baseline correction, smoothing, and normalization, to improve the quality of the spectra before analysis.

Derivative Spectroscopy: Calculating the first or second derivative of a spectrum can help to resolve overlapping peaks and more accurately determine peak positions. This can be particularly useful in UV-Vis and IR spectroscopy to enhance the resolution of broad spectral features.

For complex molecules or mixtures, these advanced processing techniques can be crucial for teasing apart convoluted spectroscopic information and gaining a more precise understanding of the chemical system.

Synthetic Utility and Applications of 3 2 Fluorophenyl Cyclobutan 1 Ol As a Versatile Chemical Intermediate

A Building Block for Diverse Organic Molecular Architectures

The inherent structural features of 3-(2-fluorophenyl)cyclobutan-1-ol make it an attractive starting material for the synthesis of a wide array of organic molecules. The hydroxyl group serves as a versatile handle for a variety of functional group interconversions, including oxidation, esterification, etherification, and displacement reactions. These transformations allow for the introduction of diverse substituents and the connection of the cyclobutane (B1203170) core to other molecular fragments.

The 2-fluorophenyl group, beyond its role in modulating physicochemical properties such as lipophilicity and metabolic stability, can also participate in various cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the range of accessible molecular architectures. For instance, the fluorine substituent can influence the electronic properties of the aromatic ring, potentially directing regioselective reactions.

The cyclobutane ring itself provides a rigid, three-dimensional scaffold that can be further functionalized. Its strained nature can be exploited in ring-opening reactions to generate linear chains with defined stereochemistry. Alternatively, the ring can be maintained to impart conformational constraint in the final molecule, a desirable feature in many biologically active compounds.

The synthetic utility of related cyclobutane derivatives highlights the potential of this compound. For example, various functionalized cyclobutanes are used as key intermediates in the synthesis of antiviral agents. nih.gov The development of scalable syntheses for cyclobutane-containing carboxylic acids and amines further underscores their importance as building blocks in medicinal chemistry.

Table 1: Potential Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
OxidationPCC, PDC, Swern, Dess-Martin3-(2-Fluorophenyl)cyclobutan-1-one (B1443266)
EsterificationAcyl chloride, carboxylic acid (DCC, DMAP)Cyclobutyl esters
EtherificationAlkyl halide, base (e.g., NaH)Cyclobutyl ethers
Nucleophilic Substitution(after activation of OH) Azides, cyanides, etc.Substituted cyclobutanes
Cross-Coupling(on fluorophenyl ring) Suzuki, Buchwald-Hartwig, etc.Biaryls, arylamines, etc.

Precursor in the Development of Conformationally Restricted Scaffolds

The demand for molecules with well-defined three-dimensional structures has driven the development of conformationally restricted scaffolds. These scaffolds are crucial in drug discovery for improving potency, selectivity, and pharmacokinetic properties by pre-organizing functional groups for optimal interaction with biological targets. The rigid nature of the cyclobutane ring makes this compound an excellent precursor for such scaffolds.

Incorporation of the 3-(2-fluorophenyl)cyclobutyl moiety into a larger molecule can significantly limit its conformational freedom. This is particularly valuable in the design of peptide mimetics, where the cyclobutane unit can replace a flexible portion of a peptide backbone to lock it into a bioactive conformation. The substitution pattern on the cyclobutane ring, including the relative stereochemistry of the hydroxyl and fluorophenyl groups, can be used to fine-tune the desired geometry.

Research has shown that cyclobutane-based amino acids can be synthesized and incorporated into peptides to create conformationally constrained structures. While specific examples utilizing this compound are not prevalent in the literature, the principles established with other substituted cyclobutanes are directly applicable. The synthesis of such constrained amino acids would likely involve the conversion of the hydroxyl group to an amino group and the introduction of a carboxylic acid functionality.

Role in Cascade Reactions and Multicomponent Processes

Cascade reactions and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov These processes are highly desirable from both an economic and environmental perspective due to their high atom economy and reduced number of purification steps.

While specific examples of this compound participating in cascade or multicomponent reactions are not extensively documented, its functional groups suggest its potential as a valuable component in the design of such processes. The hydroxyl group could initiate a cascade sequence, for example, through an intramolecular cyclization following an initial intermolecular reaction.

For instance, one could envision a scenario where the hydroxyl group participates in a multicomponent reaction, such as a Passerini or Ugi reaction, after appropriate functional group manipulation. The resulting product would incorporate the rigid cyclobutane scaffold, offering a rapid route to complex and sterically defined molecules. The development of novel cascade and multicomponent reactions involving this compound represents a promising area for future research.

Enabling New Organic Transformations through Strategic Reactivity

The unique structural and electronic properties of this compound can be harnessed to enable novel organic transformations. The strained four-membered ring can undergo a variety of ring-opening reactions, driven by the release of ring strain. These reactions can be initiated by electrophiles, nucleophiles, or radical species, and can proceed with a high degree of stereocontrol, providing access to functionalized acyclic molecules that would be difficult to prepare by other means.

The presence of the 2-fluorophenyl substituent can influence the regioselectivity and stereoselectivity of these ring-opening reactions. Furthermore, the hydroxyl group can act as an internal nucleophile or can direct the approach of external reagents.

The strategic placement of the fluorine atom on the phenyl ring also opens up possibilities for unique reactivity. For example, directed ortho-metalation reactions could be employed to introduce additional functional groups onto the aromatic ring, which could then participate in subsequent transformations. The development of new synthetic methodologies that exploit the inherent reactivity of this compound is an active area of chemical research.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(2-Fluorophenyl)cyclobutan-1-ol, and how can they be methodologically addressed?

  • Answer: Synthesis typically involves cyclobutane ring formation followed by functionalization. Multi-step strategies, such as cyclization of α,β-unsaturated ketones with fluorophenyl Grignard reagents, are common. Steric hindrance from the fluorophenyl group may require optimized reaction conditions (e.g., low temperatures, Lewis acid catalysts like BF₃·OEt₂). Purification via column chromatography or recrystallization ensures ≥95% purity . Challenges like regioselectivity can be mitigated using computational retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Answer: X-ray crystallography is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), the absolute configuration is determined by analyzing anomalous dispersion effects. For labs without crystallography access, NMR-based methods (e.g., NOE correlations) or chiral chromatography can differentiate enantiomers .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer:

  • MS/HPLC: High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₁FO; MW 166.19 g/mol).
  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl coupling patterns, cyclobutane ring protons).
  • FTIR: Validates hydroxyl (O-H stretch ~3200 cm⁻¹) and aromatic C-F (1080–1120 cm⁻¹) groups .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of cyclobutanols?

  • Answer: Comparative SAR studies reveal fluorine’s role in enhancing lipophilicity and metabolic stability. For example, replacing chlorine in 3-(2-chlorophenyl)cyclobutan-1-ol (CAS 765-47-9) with fluorine increases binding affinity to G-protein-coupled receptors (GPCRs) by 20–30%, as shown via SPR and ITC . Computational docking (e.g., AutoDock Vina) further predicts fluorine’s electronic effects on hydrogen-bonding networks .

Q. What strategies resolve contradictions in binding affinity data for fluorinated cyclobutanols?

  • Answer: Contradictions often arise from purity or stereochemical inconsistencies. Solutions:

  • Purity: Validate via orthogonal methods (e.g., HPLC-DAD/ELSD).
  • Stereochemistry: Use enantiopure intermediates (e.g., chiral auxiliaries).
  • Assay Conditions: Standardize buffer pH/temperature in SPR/ITC to minimize variability .

Q. How can computational models predict the metabolic stability of this compound?

  • Answer: Tools like Schrödinger’s QikProp or ADMET Predictor simulate cytochrome P450 metabolism. Fluorine’s electronegativity reduces oxidation susceptibility, increasing half-life (t₁/₂) by ~40% compared to non-fluorinated analogs. MD simulations (AMBER/NAMD) further assess conformational stability in biological matrices .

Q. What crystallographic methods optimize structure refinement for strained cyclobutane derivatives?

  • Answer: High-resolution synchrotron data (λ = 0.7–1.0 Å) combined with SHELXL’s TWIN/BASF commands address twinning in cyclobutane rings. For disordered fluorophenyl groups, PART/ISOR restraints improve thermal parameter accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.